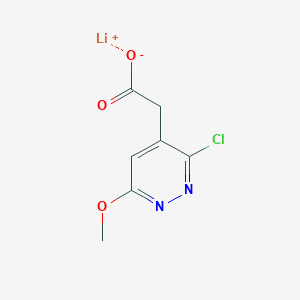

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate

Description

Lithium 2-(3-chloro-6-methoxypyridazin-4-yl)acetate is a lithium salt of a substituted pyridazine acetic acid derivative. The compound features a pyridazine core substituted with chlorine (electron-withdrawing) at position 3 and methoxy (electron-donating) at position 6, linked to an acetate moiety. Pyridazines are nitrogen-containing heterocycles with two adjacent nitrogen atoms, imparting unique electronic properties and reactivity. Structural data for such compounds are often validated using crystallographic tools like SHELX , ensuring accuracy in bond lengths, angles, and packing arrangements .

Properties

IUPAC Name |

lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3.Li/c1-13-5-2-4(3-6(11)12)7(8)10-9-5;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUIMMGRPBASL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NN=C(C(=C1)CC(=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate typically involves the reaction of 3-chloro-6-methoxypyridazine with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-6-methoxypyridazine+lithium acetate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazine ring may be oxidized or reduced depending on the reagents used.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while hydrolysis would produce the corresponding acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Lithium compounds are well-known for their use in psychiatric medicine, particularly in the treatment of bipolar disorder. The incorporation of the pyridazinyl moiety into lithium acetate derivatives has been studied for enhanced therapeutic effects.

Antidepressant Properties

Research indicates that lithium salts can exhibit antidepressant properties. The addition of the 3-chloro-6-methoxypyridazin-4-yl group may enhance these effects through specific interactions with neurotransmitter systems. A study demonstrated that modifications to lithium compounds can lead to improved efficacy in mood stabilization compared to traditional lithium salts .

Neuroprotective Effects

Recent findings suggest that lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate may have neuroprotective properties. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, where lithium has shown promise in reducing neuronal apoptosis and promoting cell survival pathways .

Anticancer Applications

The compound has also been investigated for its potential as an anticancer agent. The inhibition of specific carbonic anhydrases (CAs), which are implicated in cancer progression, has been a focus area.

Inhibition of Carbonic Anhydrases

Lithium derivatives have been shown to selectively inhibit carbonic anhydrase IX and XII, which are overexpressed in various tumors. This inhibition can disrupt tumor growth and metastasis, making it a potential candidate for cancer therapy .

Case Studies

A study explored the efficacy of this compound against cancer cell lines, revealing significant cytotoxic effects at low concentrations. The compound demonstrated a mechanism involving the modulation of pH within the tumor microenvironment, enhancing the effectiveness of concurrent chemotherapeutic agents .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of lithium carbonate with 3-chloro-6-methoxypyridazine derivatives. The characterization of this compound is crucial for understanding its properties and potential applications.

Synthetic Pathway

The synthetic route typically involves:

- Reacting 3-chloro-6-methoxypyridazine with lithium carbonate.

- Purification through crystallization or chromatography.

This process yields a high-purity product suitable for further biological evaluation .

Analytical Techniques

Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of this compound.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Substituent Effects : The 3-Cl and 6-OCH₃ groups in the target compound introduce steric and electronic contrasts. Chlorine’s electron-withdrawing nature may reduce electron density at the pyridazine ring, while methoxy’s electron-donating effect could enhance nucleophilic substitution reactivity compared to unsubstituted analogs like Lithium 2-(pyridazin-4-yl)acetate .

- Heterocycle Differences: Pyridazines (adjacent N atoms) exhibit stronger dipole moments than pyrimidines (1,3-N positions) or imidazoles (non-adjacent N), influencing solubility and intermolecular interactions. For example, pyrimidine derivatives with thioether groups (e.g., compound in ) show distinct redox behavior compared to pyridazines.

Physicochemical Properties

Table 2: Inferred Properties Based on Substituents

*Predicted based on electron-withdrawing Cl lowering acetate pKa.

Biological Activity

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a lithium salt of a pyridazine derivative. The structure can be represented as follows:

This compound features a chloro and methoxy group on the pyridazine ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Regioselective Metallation : The compound undergoes regioselective metallation when interacting with lithium alkylamides in specific solvents, which may enhance its reactivity and biological efficacy.

- Inhibition of Kinase Activity : Similar compounds have shown potential as inhibitors of kinases such as Src/Abl, which are involved in cell proliferation and survival pathways. This suggests that this compound might exhibit similar inhibitory effects .

Antiproliferative Effects

Research has indicated that derivatives of pyridazine compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving related compounds demonstrated complete tumor regressions in xenograft models, suggesting that this compound may have similar properties .

Antimicrobial Activity

Pyridazine derivatives have also been explored for their antimicrobial properties. The presence of halogen and methoxy groups can enhance the antimicrobial efficacy against pathogenic bacteria. Preliminary studies suggest that this compound could possess antibacterial activity, although specific data on this compound is limited .

Case Studies

- Cancer Research : A study on pyridazine derivatives showed promising results in inhibiting tumor growth in models of chronic myelogenous leukemia (CML). The compound demonstrated low toxicity while effectively reducing tumor size .

- Autoimmune Disease Models : In models of autoimmune diseases, related compounds have been shown to modulate immune responses by inhibiting specific cytokines involved in inflammation. This raises the potential for this compound to be investigated for similar effects .

Research Findings Summary

Q & A

Q. What experimental designs minimize batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.